A6 Peptide

Beschreibung

Eigenschaften

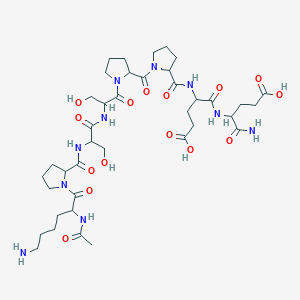

Molekularformel |

C39H62N10O15 |

|---|---|

Molekulargewicht |

911.0 g/mol |

IUPAC-Name |

4-[[2-[[1-[1-[2-[[2-[[1-(2-acetamido-6-aminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56) |

InChI-Schlüssel |

NJSODKGEFNFGRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |

Herkunft des Produkts |

United States |

Molecular Mechanisms of A6 Peptide Action

A6 Peptide Interaction with CD44 Receptor

Direct Binding to CD44 Cell Surface Glycoprotein (B1211001)

Studies have demonstrated that A6 Peptide directly binds to CD44, a multifunctional cell surface glycoprotein that serves as a receptor for hyaluronan (HA) and is involved in various cellular processes including adhesion, migration, and proliferation. nih.govnih.govashpublications.orgmdpi.com Evidence for this direct interaction includes affinity labeling of CD44 by biotinylated A6 Peptide and the ability of A6 Peptide to perturb the binding of certain anti-CD44 antibodies. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov For instance, immunoprecipitation and immunoblotting of lysates from cross-linked cells revealed that A6 Peptide was binding to CD44 in human ovarian SKOV3 cells. nih.gov The binding of A6 Peptide to CD44 has been shown to correlate with its ability to inhibit the migration of CD44-expressing cells. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov

Specificity and Independence from Urokinase Plasminogen Activator Receptor (uPAR) Interaction

A6 Peptide is derived from the connecting peptide domain of uPA, but it does not bind to the urokinase plasminogen activator receptor (uPAR) and does not interfere with uPA/uPAR binding. nih.govnih.gov This indicates that the mechanism of action of A6 Peptide is independent of the uPA/uPAR cascade. medchemexpress.com The biological activity of A6 Peptide, particularly its effects on chemotaxis and intracellular signaling, has been demonstrated in the absence of HA, suggesting a primary effect through CD44 that is independent of HA interaction. nih.gov

Structural Alterations and Conformational Dynamics of CD44 upon A6 Peptide Binding

Binding of A6 Peptide to CD44 has been shown to induce structural alterations and conformational dynamics in the CD44 receptor. aacrjournals.orgijprajournal.combiorxiv.orgwikipedia.orgrmreagents.comoup.compreprints.org This is supported by the observation that A6 Peptide binding can alter the structure of CD44 such that it is no longer recognized by certain monoclonal antibodies specific to particular epitopes on CD44. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov For example, A6 was shown to interfere with the binding of the anti-CD44 antibody DF1485, but not other anti-CD44 antibodies like IM7, suggesting a localized rather than a global change in CD44 structure. nih.govaacrjournals.org The A6 Peptide shares sequence homology with a region within the HA-binding domain of CD44, which is structurally important and potentially conformationally dynamic. aacrjournals.org This interaction may induce conformational changes or dimerization of CD44, thereby modulating its activity. nih.gov

Intracellular Signaling Pathway Modulation by A6 Peptide

A6 Peptide's interaction with CD44 leads to the modulation of intracellular signaling pathways. nih.govaacrjournals.orgwikipedia.orgrmreagents.comoup.com This modulation is dependent on the expression of CD44 in cells. aacrjournals.orgaacrjournals.org

Regulation of Focal Adhesion Kinase (FAK) Phosphorylation

A key downstream effect of A6 Peptide binding to CD44 is the modulation of Focal Adhesion Kinase (FAK) phosphorylation. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netnih.govijprajournal.comwikipedia.orgrmreagents.comoup.com Studies have shown that A6 Peptide induces FAK phosphorylation in CD44-positive cells. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov This effect has been observed in various cell lines expressing CD44, such as human ovarian SKOV3 cells. nih.gov The A6-induced FAK phosphorylation in these cells can be blocked by the presence of soluble HA, indicating a functional relationship between A6 binding, CD44, and FAK signaling. nih.govaacrjournals.org

Induction of MAP/ERK Kinase (MEK) Phosphorylation

In addition to FAK, A6 Peptide has been shown to induce the phosphorylation of MAP/ERK Kinase (MEK). aacrjournals.orgaacrjournals.orgresearchgate.netnih.govijprajournal.comwikipedia.orgrmreagents.comoup.com This induction of MEK phosphorylation is also dependent on CD44 expression. aacrjournals.orgaacrjournals.org The activation of MEK is part of the MAPK/ERK signaling pathway, which is involved in regulating various cellular processes, including proliferation, differentiation, and survival. wikipedia.org The induction of both FAK and MEK phosphorylation by A6 Peptide highlights its role in activating CD44-mediated intracellular signaling cascades. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov

Cellular and Biological Activities of A6 Peptide in Preclinical Model Systems

Modulation of Cellular Adhesion and Migration

Enhancement of CD44-Dependent Cell Adhesion to Hyaluronic Acid

The A6 peptide has been shown to enhance the adhesion of CD44-expressing cells to hyaluronic acid (HA)-coated surfaces. nih.govaacrjournals.orgresearchgate.netaacrjournals.org This effect is dependent on the presence of CD44, as A6 does not influence the adhesion of CD44-negative cells to HA. nih.govaacrjournals.org For instance, A6 increased the binding of CD44-positive SKOV3 ovarian cancer cells and OVCAR3 cells to HA-coated plates. nih.govaacrjournals.org This enhancement of adhesion can be blocked by anti-CD44 antibodies, further indicating its CD44-dependent nature. nih.govaacrjournals.org The increased adhesion mediated by A6 may contribute to its observed anti-metastatic activity. nih.gov

Inhibition of Cell Chemotaxis and Motility in Diverse Cell Lines

A6 peptide effectively inhibits the chemotaxis and migration of a variety of cancer cell lines in vitro. nih.govresearchgate.netaacrjournals.orgresearchgate.netaacrjournals.orgnih.govnih.govmdpi.com This inhibitory effect is observed in a concentration-dependent manner. nih.govaacrjournals.orgaacrjournals.org The anti-migratory activity of A6 correlates with the expression level of CD44 on the cell surface. nih.govaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov CD44-positive cell lines, such as SKOV3, OVCAR3, OVCAR8, ES2, IGROV-1, MDA-MB-468, MDA-MB-361, and B16-F10 melanoma cells, are responsive to A6 treatment, exhibiting significant inhibition of migration. aacrjournals.orgaacrjournals.orgmdpi.com Conversely, cell lines with low or no CD44 expression, like A2780 and OVCAR4, are refractory to the anti-migratory effects of A6. nih.govaacrjournals.orgaacrjournals.org

Research findings have provided detailed data on the potency of A6 in inhibiting chemotaxis in various cell lines:

| Cell Line | Cancer Type | CD44 Expression | IC50 (nmol/L) | Reference |

| SKOV3 | Ovarian | Positive | 40.0 ± 26.7 | aacrjournals.org |

| OVCAR8 | Ovarian | Positive | 15 - 65 | mdpi.com |

| OVCAR3 | Ovarian | Positive | 10 - 100 | nih.govaacrjournals.org |

| ES2 | Ovarian | Positive | 10 - 100 | aacrjournals.org |

| IGROV-1 | Ovarian | Positive | 15 - 65 | mdpi.com |

| MDA-MB-468 | Breast | Positive | 10 - 100 | aacrjournals.org |

| MDA-MB-361 | Breast | Positive | 10 - 100 | aacrjournals.org |

| MDA-MB-231 | Breast | Intermediate | 288 | aacrjournals.org |

| B16-F10 | Melanoma | Positive | Not specified | aacrjournals.orgaacrjournals.org |

| A2780 | Ovarian | Negative | No effect | nih.govaacrjournals.orgaacrjournals.org |

| OVCAR4 | Ovarian | Low/Negative | Refractory | aacrjournals.org |

| OVCAR5 | Ovarian | Low/Negative | Refractory | aacrjournals.org |

The IC50 values for responsive cell lines generally fall within the range of 10–100 nmol/L, suggesting physiological relevance. nih.govaacrjournals.org Studies using Boyden chambers have confirmed the concentration-dependent inhibition of chemotaxis by A6 in breast and ovarian cancer cell lines. nih.gov

Effects on Cell Invasion and Metastasis in Experimental Models

Anti-Invasive Properties in In Vitro Assays

A6 peptide exhibits anti-invasive properties in in vitro assays, such as those utilizing Matrigel™. nih.govresearchgate.netresearchgate.netnih.gov It has been shown to inhibit the invasion of several human and non-human tumor cell lines. nih.gov Inhibition rates of up to 75% have been observed at specific concentrations of A6, without exhibiting cytotoxicity at these levels. nih.gov This anti-invasive activity has been demonstrated in breast, lung, glioma, ovarian, and prostate cancer cell lines. nih.govresearchgate.net

Suppression of Metastatic Tumor Foci in In Vivo Xenograft Models

In preclinical in vivo models, A6 has demonstrated significant activity in suppressing the formation of metastatic tumor foci. nih.govresearchgate.netaacrjournals.orgresearchgate.netaacrjournals.orgnih.govnih.govmdpi.com In a metastatic melanoma B16-F10 model, treatment with A6 reduced the number of lung metastatic lesions in mice by 50% compared to control groups. aacrjournals.orgresearchgate.netaacrjournals.orgnih.govnih.govmdpi.com Studies using BALB/c (nu/nu) mice bearing MDA-MB-231 human mammary carcinoma xenografts showed that A6 inhibited tumor growth and metastasis. nih.govresearchgate.net Furthermore, in Fisher rats inoculated with Mat B-III syngeneic mammary carcinoma cells, A6 treatment markedly suppressed lymph node metastasis. nih.govresearchgate.net A6 has also been shown to inhibit the growth and metastasis of glioma, lung, and prostate cancer cells in xenograft models. nih.govresearchgate.net

Angiogenesis Modulation in Preclinical Systems

Preclinical studies indicate that the A6 peptide possesses anti-angiogenic activities in various in vitro and in vivo model systems. researchgate.netaacrjournals.orgnih.govescholarship.orgnih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govdovepress.com A6 has shown promising results in animal models for ocular diseases characterized by abnormal blood vessel formation, such as diabetic retinopathy and wet age-related macular degeneration, by reducing retinal vascular permeability and inhibiting choroidal neovascularization. nih.gov While the precise mechanisms are under investigation, some research suggests that A6 may modulate CD44 receptor function, which is implicated in angiogenesis. nih.gov Additionally, A6 is reported to prevent the soluble complex of scuPA and soluble uPAR from activating plasminogen, a process potentially linked to angiogenesis modulation. nih.gov Studies exploring the use of peptides designed to interact with receptors involved in angiogenesis regulation, when anchored to nanoparticles, have demonstrated the ability to modulate vascular development in preclinical assays, supporting the concept of peptide-mediated anti-angiogenesis. dovepress.com

Evidence of Anti-Angiogenic Activity in In Vitro and In Vivo Models

A6 peptide has demonstrated anti-angiogenic properties in both in vitro and in vivo model systems. guidetopharmacology.orgfrontiersin.orgresearchgate.netresearchgate.net Studies have shown that A6 can inhibit the migration and invasion of various cancer cell lines in a dose-dependent manner in vitro. guidetopharmacology.orguni.lu Furthermore, A6 has been observed to inhibit the growth and metastasis of different cancer cells in in vivo xenograft models. guidetopharmacology.orguni.lu Specifically, A6 treatment reduced hepatocyte growth factor (HGF)-induced retinal microvascular endothelial cell invasion in vitro, suggesting a potential mechanism involving the CD44 and c-Met pathway, as CD44 functions as a co-receptor with c-Met. guidetopharmacology.orguni.lu In a syngeneic model of breast cancer, A6 treatment led to a significant reduction in tumor volume and a decrease in new blood-vessel density. researchgate.net

Reduction of Retinal Vascular Permeability and Inhibition of Choroidal Neovascularization in Animal Models of Ocular Disease

Promising results have been observed with A6 peptide in animal models of ocular diseases, including diabetic retinopathy and wet age-related macular degeneration. guidetopharmacology.orguni.luidrblab.netnih.govguidetopharmacology.org A6 has shown the capacity to reduce retinal vascular permeability and inhibit choroidal neovascularization (CNV). guidetopharmacology.orguni.luidrblab.netnih.govguidetopharmacology.orgfrontiersin.org In a mouse model of laser-induced CNV, A6 treatment resulted in a significant inhibition of new vessel formation, with one study reporting up to 95% inhibition compared to control groups. guidetopharmacology.orguni.lu A rat model of laser-induced CNV also showed a reduction in CNV following subcutaneous injections of A6, demonstrating a 70% reduction. guidetopharmacology.orguni.lunih.gov Further supporting its potential in ocular therapy, intravitreal administration of A6 in a primate model of laser-induced CNV resulted in a 71% reduction in CNV relative to the control. uni.lu Mechanistically, A6 was found to inhibit matrix metalloproteinase (MMP)-dependent VE-cadherin degradation and the associated loss of permeability in bovine retinal microvascular endothelial cells. guidetopharmacology.orguni.lu It also prevented the secretion and activation of MMP-2 and MMP-9. guidetopharmacology.orguni.lu

Table 1: Inhibition of Choroidal Neovascularization by A6 Peptide in Animal Models

| Model System | Treatment Method | Observed Effect on CNV | Citation |

| Mouse model of laser-induced CNV | A6 treatment | Up to 95% inhibition | guidetopharmacology.orguni.lu |

| Rat model of laser-induced CNV | Subcutaneous A6 | 70% reduction | guidetopharmacology.orguni.lunih.gov |

| Primate model of laser-induced CNV | Intravitreal A6 | 71% reduction | uni.lu |

Selective Cellular Cytotoxicity in Hematological Malignancy Models

A6 peptide has demonstrated selective cytotoxicity, particularly in models of hematological malignancies. guidetopharmacology.orguni.luidrblab.netdthujs.vnnih.govguidetopharmacology.orgijprajournal.comidrblab.netresearchgate.net

Dose-Dependent Cytotoxicity for Chronic Lymphocytic Leukemia (CLL) B-Lymphocytes Expressing ZAP-70

A6 peptide exhibits direct cytotoxicity for chronic lymphocytic leukemia (CLL) cells isolated from patients, in a dose-dependent manner. dthujs.vnijprajournal.comidrblab.net Notably, A6 shows significantly greater direct cytotoxicity for CLL cells that express the kinase ZAP-70 compared to CLL cells that are ZAP-70 negative. dthujs.vnijprajournal.comidrblab.net Importantly, A6 demonstrated negligible effect on the viability of lymphocytes obtained from healthy donors. ijprajournal.comidrblab.net In an in vivo CLL xenograft model, treatment with A6 resulted in a significant reduction in CLL burden, with reported reductions of up to 90%. dthujs.vnnih.gov

Synergistic Effects with Other Agents in In Vivo Tumor Models

Preclinical studies have explored the potential for synergistic effects when A6 peptide is combined with other therapeutic agents in in vivo tumor models. In a syngeneic model of breast cancer, the combination of A6 with tamoxifen (B1202) resulted in a greater inhibition of tumor cell growth compared to treatment with either agent alone. guidetopharmacology.orgresearchgate.net This combination treatment also led to a dose-dependent decrease in tumor-cell invasion in vitro. researchgate.net Histological analysis of primary tumors in this model showed a more pronounced decrease in new blood-vessel density and increased tumor-cell death when A6 was combined with tamoxifen. researchgate.net Beyond breast cancer, A6 peptide has been investigated for its potential in targeted drug delivery. A recent study explored A6 peptide-tagged core-disulfide-cross-linked micelles for the targeted delivery of the proteasome inhibitor carfilzomib (B1684676) in a multiple myeloma model. nih.gov This targeted approach demonstrated enhanced tumor suppression and a higher survival rate compared to the clinical formulation of carfilzomib. nih.gov Another study is investigating the use of A6-conjugated nanoparticles loaded with doxorubicin (B1662922) and anti-miR-21 in a triple-negative breast cancer model, showing improved efficacy against resistant cells and enhanced tumor-targeting effects. techscience.com

Table 2: Synergistic Effects of A6 Peptide in In Vivo Tumor Models

Advanced Research Methodologies for A6 Peptide Characterization

In Vitro Cellular and Biochemical Assays

In vitro assays provide controlled environments to investigate the direct effects of A6 peptide on cellular behavior and molecular interactions. These methodologies are crucial for understanding the fundamental mechanisms by which A6 exerts its reported anti-migratory, anti-invasive, and anti-adhesive properties. nih.govaacrjournals.org

Cell Migration Assays (e.g., Boyden Chamber Technique)

Cell migration is a fundamental process in various physiological and pathological events, including cancer metastasis. The Boyden chamber technique is a widely used method to assess cell chemotaxis, measuring the ability of cells to migrate through a porous membrane towards a chemoattractant. researchgate.netoup.com

Studies utilizing Boyden chambers have demonstrated that A6 peptide inhibits the chemotaxis of various human breast and ovarian cancer cell lines in a concentration-dependent manner. nih.govaacrjournals.orgresearchgate.netaacrjournals.org The inhibitory effect of A6 on cell migration has been shown to correlate with CD44 expression, with CD44-positive cell lines being inhibited while CD44-negative lines were refractory to A6 treatment. nih.govaacrjournals.orgresearchgate.netaacrjournals.org For instance, A6 produced over 85% inhibition of migration in CD44-positive SKOV3 cells compared to untreated controls, but had no effect on the migration of CD44-negative A2780 cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) for the inhibition of chemotaxis in responsive cell lines ranged from 10 to 100 nmol/L. nih.govmedchemexpress.comaacrjournals.org

| Cell Line | CD44 Expression | A6 Inhibition of Migration | IC₅₀ (nmol/L) |

| SKOV3 (Ovarian) | Positive | Significant | 10-100 |

| OVCAR3 (Ovarian) | Positive | Significant | 10-100 |

| MDA-MB-468 (Breast) | Positive | Significant | 10-100 |

| MDA-MB-361 (Breast) | Positive | Significant | 10-100 |

| B16-F10 (Melanoma) | Positive | Significant | ~29 |

| A2780 (Ovarian) | Negative | None | >100 |

| OVCAR4 (Ovarian) | Low/Negative | Refractory | >100 |

| OVCAR5 (Ovarian) | Low/Negative | Refractory | >100 |

Cell Invasion Assays (e.g., Matrigel™)

Cell invasion, the ability of cells to degrade and move through extracellular matrix barriers, is a critical step in tumor progression and metastasis. Matrigel™ invasion assays are commonly used to evaluate this process in vitro, where cells are seeded on a layer of reconstituted basement membrane matrix (Matrigel™) and their ability to traverse the matrix is measured. researchgate.netresearchgate.net

Preclinical studies have indicated that A6 peptide possesses anti-invasive properties. nih.govresearchgate.net Research using Matrigel™ invasion assays has shown that A6 can decrease tumor cell invasion in a dose-dependent manner. capes.gov.brnih.gov For example, treatment of estrogen-receptor-positive Mat B-III rat breast cancer cells with A6 resulted in a dose-dependent decrease in invasion through Matrigel. capes.gov.brnih.gov The combination of A6 with other agents, such as tamoxifen (B1202), has been shown to result in even more marked decreases in tumor cell invasion through Matrigel. capes.gov.brnih.gov Furthermore, studies involving A6 peptide functionalized nanoparticles have also demonstrated the system's effectiveness in inhibiting cell invasion in MDA-MB-231 cancer cells. researchgate.netresearchgate.netpreprints.org

| Cell Line | Treatment | Effect on Invasion |

| Mat B-III | A6 | Decreased |

| Mat B-III | A6 + Tamoxifen | More marked decrease |

| MDA-MB-231 | Cur-NPs-A6 | Inhibited |

Cell Adhesion Assays

Cell adhesion, the interaction of cells with the extracellular matrix or other cells, plays a significant role in cell migration and tissue organization. Assays measuring cell adhesion are used to understand how A6 peptide affects these interactions. nih.govresearchgate.net

Studies have shown that A6 peptide can influence the adhesion of CD44-expressing cells. A6 was shown to increase the binding of CD44-expressing SKOV3 cells to hyaluronic acid (HA)-coated plates. nih.govresearchgate.netaacrjournals.org This effect was dependent on CD44 expression, as neither A6 nor an anti-CD44 antibody (IM7) had any effect on the binding of CD44-non-expressing A2780 cells to HA-coated plates. nih.govresearchgate.netaacrjournals.org This suggests that increased adhesion may contribute to the anti-metastatic activity of A6 peptide and highlights the correlation between A6 activity and CD44 expression. nih.gov Interestingly, while A6 inhibited migration, it potentiated CD44-dependent adhesion to HA, suggesting a complex modulation of CD44 activity. aacrjournals.orgresearchgate.netaacrjournals.org

| Cell Line | CD44 Expression | Treatment | Effect on Adhesion to HA |

| SKOV3 | Positive | A6 | Increased |

| OVCAR3 | Positive | A6 | Increased |

| A2780 | Negative | A6 | No effect |

| SKOV3 | Positive | IM7 | Blocked A6 effect |

| A2780 | Negative | IM7 | No effect |

Receptor Binding Characterization via Immunoprecipitation and Cross-linking

Immunoprecipitation (IP) and cross-linking techniques are essential for characterizing the binding of A6 peptide to its receptor, CD44. Cross-linking involves forming covalent bonds between interacting molecules, stabilizing transient or weak interactions, while IP uses antibodies to isolate specific proteins and their binding partners. nih.govwikipedia.orgthermofisher.com

Immunoprecipitation and cross-linking studies have provided direct evidence that A6 peptide binds to CD44. nih.govaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov Human ovarian SKOV3 cells were bound and cross-linked to A6, and subsequent immunoprecipitation and immunoblotting of cell lysates revealed that A6 was binding to CD44. nih.gov Biotin-tagged A6 peptide has also been shown to be cross-linked to CD44 on the plasma membrane. researchgate.netaacrjournals.org These findings confirm a direct interaction between A6 peptide and CD44. aacrjournals.orgnih.gov

Flow Cytometry (FACS) for CD44 Expression and A6 Peptide Binding

Flow cytometry (FACS) is a powerful technique used to analyze the expression of cell surface markers like CD44 and to assess the binding of molecules, such as A6 peptide, to cells. medchemexpress.com

Flow cytometric analysis has been used to correlate A6 peptide's inhibitory effect on chemotaxis with CD44 expression. nih.govaacrjournals.orgresearchgate.netaacrjournals.org Studies using different anti-CD44 antibodies on various human ovarian cancer cell lines demonstrated this correlation. nih.govaacrjournals.org Furthermore, flow cytometry has been employed to examine the direct interaction of A6 with CD44. nih.gov A6 was shown to interfere with the binding of a specific anti-CD44 antibody, DF1485, to CD44-expressing SKOV3 cells, suggesting that A6 binding alters the structure of CD44 or competes for a similar epitope. nih.govaacrjournals.orgresearchgate.netaacrjournals.org However, A6 did not interfere with the binding of another anti-CD44 antibody, IM7, which blocks HA binding to CD44. nih.gov This indicates that A6 may induce a subtle, specific conformational change in CD44 rather than a global non-specific alteration. nih.gov Flow cytometry is also used to assess the expression levels of CD44 and its variants, such as CD44v6, on different cell lines. nih.govresearchgate.netthno.org

Assessment of Cellular Viability and Apoptosis (e.g., MTT Assay, Caspase-Dependent Apoptosis)

Assessing cellular viability and apoptosis is crucial to determine if the observed effects of A6 peptide on migration, invasion, and adhesion are due to specific modulation of these processes or general cytotoxicity. Assays like the MTT assay measure metabolic activity as an indicator of viable cells, while assays for caspase activity or DNA fragmentation assess apoptosis. researchgate.netnih.govnovusbio.comjournal-jop.orgmdpi.com

Studies have investigated the effects of A6 peptide on cell viability and apoptosis. In some solid tumor models, A6 did not demonstrate cytotoxicity at the concentrations used to inhibit migration and invasion. nih.gov However, in studies involving chronic lymphocytic leukemia (CLL) B-cell lymphocytes, A6 was shown to be directly cytotoxic in a dose-dependent manner in vitro. nih.gov This cytotoxicity was associated with the down-modulation of CD44 and ZAP-70 expression and inhibition of B-cell receptor (BCR) signaling, leading to apoptosis. nih.gov

The MTT assay has been used to evaluate the cytotoxic effects of A6, particularly when A6 is part of a delivery system. researchgate.netresearchgate.netpreprints.orgbiorxiv.org For example, a formulation of curcumin-loaded nanoparticles functionalized with A6 peptide (Cur-NPs-A6) showed significant cell death in MDA-MB-231 cancer cells (IC₅₀ = 21.3-23.31 µM) while exhibiting minimal cytotoxicity on non-cancerous cells. researchgate.netresearchgate.netpreprints.org These studies also indicated that the system was effective in activating apoptosis pathways. researchgate.netresearchgate.netpreprints.org

| Cell Line | Treatment | Assay | Outcome |

| SKOV3 | A6 | Viability | No cytotoxicity observed at tested doses |

| A2780 | A6 | Viability | No cytotoxicity observed at tested doses |

| CLL B-lymphocytes | A6 | Cytotoxicity | Dose-dependent cytotoxicity, apoptosis induction |

| MDA-MB-231 | Cur-NPs-A6 | MTT | Significant cell death (IC₅₀ ~21-23 µM) |

| MCF-10A | Cur-NPs-A6 | MTT | Minimal cytotoxicity |

Caspase-dependent apoptosis can be assessed by measuring the activity of caspases, key executioners of programmed cell death. While the provided snippets specifically mention caspase-dependent apoptosis in the context of other peptides or general apoptosis mechanisms journal-jop.orgmdpi.com, the finding that A6 induces apoptosis in CLL cells nih.gov suggests that caspase activation is likely involved in this process, although specific caspase assays for A6 on CLL cells were not detailed in the provided text.

Gene Expression Analysis (e.g., RT-qPCR)

Gene expression analysis, particularly using techniques like quantitative reverse transcription polymerase chain reaction (RT-qPCR), is a crucial method for investigating the cellular mechanisms influenced by A6 Peptide. RT-qPCR allows for the accurate and quantitative measurement of messenger RNA (mRNA) levels, providing insights into how A6 Peptide treatment affects the transcription of specific genes. thermofisher.com This technique is highly sensitive and specific, capable of detecting even low-abundance transcripts in complex biological samples. thermofisher.com

Studies utilizing RT-qPCR have explored the impact of A6 Peptide, sometimes in the context of delivery systems, on the expression of genes related to apoptosis and cell invasion in cancer cells. For instance, in studies involving MDA-MB-231 cancer cells treated with a delivery system functionalized with A6 Peptide and carrying Curcumin, RT-qPCR was used to measure the expression of target genes. researchgate.net, preprints.org The results indicated that this system significantly decreased the gene expression of Bcl-2 and hTERT after 48 hours of treatment. preprints.org Furthermore, the expression of Bax was shown to increase. preprints.org These findings, consistent with invasion assay results, suggested that the system was able to effectively activate the apoptosis pathway and inhibit cell invasion. researchgate.net, preprints.org

RT-qPCR analysis involves several steps, including RNA isolation, reverse transcription to synthesize complementary DNA (cDNA), and the amplification and detection of target sequences using fluorescent markers. spandidos-publications.com, thermofisher.com Normalization to housekeeping genes, such as β-actin, is typically performed to ensure accurate quantification of gene expression levels. spandidos-publications.com

In Vivo Preclinical Animal Models

In vivo preclinical animal models are essential for evaluating the effects of A6 Peptide in a complex biological setting, providing insights into its potential therapeutic efficacy and mechanisms of action in living organisms.

Tumor Xenograft Models (e.g., B16-F10 Lung Metastasis Model)

Tumor xenograft models, where human or animal cancer cells are implanted into immunocompromised mice, are widely used to study tumor growth, metastasis, and the effects of potential therapeutic agents like A6 Peptide. nih.gov The B16-F10 lung metastasis model, utilizing B16-F10 melanoma cells, is a well-characterized example employed to assess the ability of A6 Peptide to inhibit the colonization of secondary tissues by circulating cancer cells. nih.gov, mdpi.com

In the B16-F10 lung metastasis model, melanoma cells are typically injected into the tail veins of mice to simulate the burden of metastasizing cells. nih.gov The lungs are subsequently evaluated for the presence and number of metastatic lesions. nih.gov Studies using this model have demonstrated that A6 Peptide treatment can significantly reduce the number of lung metastases. For example, treatment with A6 Peptide reduced the number of lung metastases to 50% of control in one study. nih.gov Another study reported a 50% reduction in lung foci generated from the intravenous inoculation of B16-F10 melanoma cells with A6 Peptide treatment. researchgate.net, researchgate.net

Beyond melanoma, A6 Peptide has been evaluated in other tumor xenograft models. Studies with mice implanted with MDA-MB-231 human mammary carcinoma xenografts showed that A6 inhibited tumor growth by 90% compared to control and also inhibited metastasis. nih.gov In Fisher rats inoculated with Mat B-III syngeneic mammary carcinoma cells, A6 treatment inhibited tumor growth by 55% and markedly suppressed lymph node metastasis. nih.gov Preclinical studies have indicated that A6 has anti-migratory, anti-invasive, and anti-metastatic properties in various xenograft models, including those for breast, melanoma, glioma, lung, and prostate cancer. nih.gov

A6 Peptide's activity in these models is often linked to its interaction with CD44, which is expressed on various cancer cell types, including B16-F10 melanoma cells. nih.gov, researchgate.net A6 has been shown to inhibit the migration of CD44-positive cell lines in vitro and in vivo. researchgate.net, researchgate.net

Chronic Lymphocytic Leukemia (CLL) Xenograft Models

Chronic Lymphocytic Leukemia (CLL) xenograft models are used to study the effects of potential therapies on CLL cells in a living system. These models typically involve injecting human CLL B-cell lymphocytes into immune-deficient mice. nih.gov, researchgate.net CD44 is highly expressed in CLL cells and plays a role in their interaction with the microenvironment and survival signaling. nih.gov

A6 Peptide has been evaluated for its activity in hematological malignancies, including CLL. nih.gov In established CLL xenograft models, treatment with A6 has resulted in a significant reduction in CLL burden. Studies have shown an 80-90% reduction in CLL burden in immune-deficient mice injected with ZAP-70-positive B-cell lymphocytes isolated from CLL patients and treated with A6. researchgate.net Another source indicates up to a 90% reduction in CLL burden with A6 treatment in a CLL xenograft model. nih.gov Interestingly, while A6 had not previously shown cytotoxicity in certain solid tumor models, it demonstrated direct cytotoxicity for CLL B-cell lymphocytes in these studies. nih.gov

Structural and Biophysical Elucidation Techniques

Structural and biophysical techniques are employed to understand the three-dimensional structure of A6 Peptide and its interactions with target molecules, providing insights into its mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide and Protein Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structures of peptides and proteins in solution and studying their interactions. uzh.ch NMR can provide detailed information about the spatial arrangement of atoms within a molecule and how it behaves in a near-physiological environment. uzh.ch This technique is particularly useful for smaller peptides, although challenges exist for larger proteins. uzh.ch

NMR spectroscopy has been utilized in studies related to A6 Peptide, particularly in investigating its interaction with CD44. In one study, 1H-NMR spectra were used to characterize A6 Peptide, including identifying peaks corresponding to protons in the proline and serine side chains and the peptide backbone. researchgate.net, researchgate.net

However, studies using solution NMR to characterize the binding of putative ligands, including A6 Peptide, to recombinant human CD44 (hCD44(21-178)) have reported that A6 Peptide did not significantly interact with this specific recombinant fragment under the experimental conditions tested. nih.gov, nih.gov, escholarship.org This suggests that the interaction might involve other domains of CD44 or require a different experimental setup for detection by solution NMR with this particular CD44 fragment. Despite this, the cellular and in vivo activity of A6 Peptide is hypothesized to be indirectly associated with a functional pocket on the surface of CD44 identified through fragment screening using NMR. nih.gov, nih.gov, escholarship.org NMR studies have also investigated the possibility of a direct interaction between A6 Peptide and a monoclonal anti-CD44 antibody (DF1485), but no appreciable binding was detected under the experimental conditions. nih.gov, escholarship.org

NMR spectroscopy involves steps such as sample preparation, measurement of multi-dimensional spectra, sequential assignment of resonances, and structure calculation based on data like Nuclear Overhauser Effect (NOE) cross-peaks, which provide information about spatial proximities. uzh.ch

X-ray Crystallography Applied to Related Peptide-MHC/TCR Systems

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution. While direct crystal structures of the A6 peptide alone or in complex with all its potential targets may not be extensively available, studies on related peptide-MHC/TCR systems provide valuable insights into the structural principles governing such interactions.

The first high-resolution crystal structure of a TCR-peptide/MHC-I complex was that of the A6 TCR bound to the HTLV-1 Tax11–19 antigen presented by HLA-A2. frontiersin.orgmdpi.com This structure revealed that the peptide undergoes a conformational change upon TCR binding, essentially being "squished" into the binding groove by the receptor. frontiersin.org Subsequent structures have further demonstrated that peptide conformational changes frequently occur upon TCR binding. frontiersin.org

Crystallographic results have also been consistent with extensive molecular dynamics simulations of the A6 TCR, which showed that certain complementarity-determining regions (CDRs), specifically CDR3a and CDR3b, exhibited the highest degree of flexibility, while other hypervariable loops were more rigid. researchgate.net Studies involving the A6 TCR bound to different peptide/MHC complexes have shown that while CDR3a and CDR3b alter their conformation upon engaging a ligand, the remaining binding loops maintain the conformation seen in the unliganded receptor. researchgate.net

X-ray crystallography has been used to identify potential TCR contacting sites on peptides presented by MHC. For example, in studies with the VSV8 peptide and H-2Kb, crystallography, combined with biological assays, helped identify residues at specific positions as potential TCR interaction points. aai.org Site-directed mutagenesis studies, informed by such structural data, further confirmed the importance of specific residues in TCR-peptide/MHC recognition. aai.org

In some instances, crystal structures can indicate structural heterogeneity, potentially stemming from multiple peptide conformations or interconversion between conformations. frontiersin.org While X-ray crystallography provides static snapshots, these structures are critical for understanding the basis of molecular recognition in peptide-MHC/TCR interactions and informing further dynamic studies. frontiersin.org

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play a vital role in complementing experimental studies of peptide behavior, providing insights into dynamics, interactions, and evolutionary relationships.

Molecular Dynamics (MD) Simulations of Peptide-Protein Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing dynamic information about peptide-protein interactions. MD simulations have been extensively used to study the interactions of the A6 TCR with peptide/MHC complexes. researchgate.netaai.org

MD simulations of the A6 TCR have shown that CDR3a and CDR3b have the highest degree of flexibility, consistent with crystallographic results. researchgate.net These simulations can reveal how different peptides influence the dynamics of the MHC molecule. For instance, recognition of the Tax and Tel1p peptides by the A6 TCR was shown to yield different conformations in the α2 helix of HLA-A2, with MD simulations indicating that the α2 helix moved differently depending on the bound peptide. frontiersin.org These motions were found to be dependent on peptide structural features and correlated with differential peptide dynamics. frontiersin.org

MD simulations are also used to explore the structural and functional differences between free peptides and peptides bound to proteins, such as in the context of nanoparticle production. biorxiv.org Simulations can provide atomic-level detail on how proteins interact with peptides and potentially inhibit processes like aggregation. plos.org

MD simulations, particularly large-scale massively parallel simulations, have been used to calculate binding free energy differences in TCR-peptide-MHC systems, with results showing good agreement with experimental data. aai.org

Evolutionary Analysis and Sequence Homology Assessment

Evolutionary analysis and sequence homology assessment can provide context for the function and potential interactions of peptides like A6 by comparing their sequences to known proteins and peptides across different species.

The A6 peptide has been reported to share sequence homology with CD44, specifically with residues 120-127 of the CD44 link domain. researchgate.netresearchgate.netresearchgate.net This homology has led to the hypothesis that A6 may interact with CD44, potentially by binding to the hyaluronic acid binding site or acting as a decoy. researchgate.net

Bioinformatic tools like BLAST (Basic Local Alignment Search Tool) and CDART (Conserved Domain Architecture Retrieval Tool) are commonly used for sequence homology searches and the identification of conserved protein domains across evolutionary distances. harvard.edu These tools can help identify potential functional relationships based on sequence similarity or shared domain architectures.

Evolutionary analysis of protein families, such as the Bcl-2 family, can reveal sites of divergence and conserved motifs, providing insights into the evolutionary pressures shaping their sequences and potentially their interactions with other molecules, including peptides. oup.com

Protein-Peptide Interaction Prediction and Binding Pocket Mapping

Computational methods are employed to predict where a peptide is likely to bind on a protein surface and to map these binding pockets. This is particularly useful when experimental complex structures are not available.

Approaches have been developed to accurately predict peptide binding sites on protein surfaces using information from known protein-peptide complexes. nih.govplos.org These methods often involve deriving preferences for the binding site environment for each amino acid in bound peptides and scanning the protein surface for complementary sites. nih.govplos.org

Tools like PeptiMap utilize fragment mapping based on experimental evidence that peptide-binding sites also bind small organic molecules to identify peptide binding sites on protein structures. nih.gov Other methods, such as PepSite, identify binding sites by searching for regions that match spatial profiles derived from known peptide-binding protein receptor structures, which can also suggest sequence motifs for interacting peptides. nih.gov

Computational modeling studies can also reveal the presence and preference for specific binding sites for ligands on protein aggregates. nih.gov These predictions help guide experimental design and provide a structural basis for understanding interactions.

Free Energy Calculations of Binding Affinity

Free energy calculations are computational methods used to estimate the binding affinity between a peptide and a protein. These calculations provide a quantitative measure of the strength of the interaction.

Molecular dynamics simulations are often coupled with methods like thermodynamic integration or free energy perturbation to calculate binding free energy differences. aai.orgbiorxiv.orgresearchgate.net For the A6 TCR system, free energy calculations have been performed to determine the binding free energy difference between the wild-type Tax peptide and a mutant peptide bound to HLA-A2, showing good agreement with experimental data. aai.org

These calculations can provide insights into the molecular principles underlying the selectivity of interactions. aai.org While traditional methods for predicting binding affinity based on protein-ligand interactions exist, more robust computational binding free energy calculations are used to more accurately estimate affinity and stability, taking into account factors like solvent effects and conformational diversity. researchgate.netnih.gov

Methods like the fragment molecular orbital (FMO) method are also applied in drug design to calculate binding free energy, offering a more precise approach for capturing weak interactions compared to molecular mechanics methods. mdpi.com The inclusion of solvent effects and deformation energy can further enhance the precision of these predictions. mdpi.com

Machine Learning Models for Peptide-Protein Binding Prediction (e.g., Attention Networks)

Predicting peptide-protein interactions (PepPIs) is a critical step in understanding cellular processes and facilitating peptide-based drug design. Traditional computational methods like docking and molecular dynamics simulations can be computationally intensive and time-consuming, particularly given the flexible nature of peptides and the limited availability of peptide-protein complex structures. nih.govnih.gov The increasing availability of biological data has spurred the development of machine learning (ML) and deep learning (DL) models, offering more efficient, accurate, and generalizable approaches for PepPI prediction. nih.govnih.gov

Deep learning architectures, including those incorporating attention mechanisms, have shown significant promise in this field. Attention mechanisms, initially prominent in natural language processing, address the limitation of handling long-range dependencies in sequences, enabling models to weigh the importance of different residues in input sequences regardless of their distance. rsc.orgarxiv.org Self-attention, a form of attention, allows a model to relate different positions of a single sequence to derive a richer representation. rsc.orgarxiv.org The Transformer architecture, built primarily on self-attention, processes input words simultaneously and models relationships between all words in a sequence. rsc.orgarxiv.org Architectures like BERT, a bidirectional encoder representation from transformers, have also been adapted for biological sequence analysis. rsc.org

These advancements have been applied to predicting peptide-protein binding sites and interactions. Existing ML and DL models for predicting peptide-protein binding sites often focus on identifying binding residues on the protein surface. rsc.orgarxiv.org However, predicting which peptide residues interact with the protein is also crucial. Models integrating convolutional neural networks (CNNs) with self-attention modules have been developed to extract features from peptide and protein sequences and learn the importance of individual residues for the final prediction. rsc.org

For instance, the CAMP framework utilizes CNN modules to extract hidden contextual features from peptides and proteins, and employs self-attention layers to capture long-range dependencies and assess each residue's contribution to the interaction. rsc.org CAMP can predict both binary interactions and identify crucial binding residues of peptides. rsc.org Another model, PepNN, uses a deep attention model, incorporating reciprocal attention to simultaneously update peptide and protein residue encodings, facilitating information flow between the two. nih.gov PepNN-Struct and PepNN-Seq are variants that use structural and sequence information, respectively, with PepNN-Struct generally showing higher performance. nih.gov DeepAttentionPan is another model based on CNNs and attention mechanisms, designed for interpretable MHC-I peptide binding prediction, demonstrating the ability to capture critical binding positions within peptides. nih.govresearchgate.net GAPS (Geometric Attention-based networks for Peptide binding Sites identification) constructs atom representations using geometric feature engineering and employs various attention mechanisms to update biological features for peptide binding site identification. biorxiv.org PepPAP is a sequence-based deep attention model combining CNN and multi-head attention for wide-genome protein-peptide binding affinity prediction. nih.gov

These models leverage diverse features, including sequence encoding, physicochemical properties, evolutionary information, and structural data, to predict binding. rsc.orgnih.govbiorxiv.orgresearchgate.net The use of attention mechanisms allows these models to provide insights into residue-level contributions to binding, moving beyond "black box" predictions and offering improved interpretability. nih.govarxiv.org

While these machine learning methodologies, particularly those incorporating attention networks, are broadly applicable to predicting the binding of various peptides to proteins, including potentially A6 Peptide, the conducted search did not yield specific research findings or datasets detailing the application of these precise models for the prediction of A6 Peptide binding interactions. Research in this area continues to evolve, with new models and datasets constantly emerging to improve the accuracy and reliability of peptide-protein binding predictions.

Here is a conceptual overview of model types and features used in peptide-protein binding prediction with attention mechanisms, based on the general findings:

| Model Type | Key Components | Input Features | Prediction Task(s) | Role of Attention Mechanism |

| CNN + Self-Attention (e.g., CAMP) | CNN, Self-Attention Layers, FC Layers | Sequence (Peptide & Protein), Numerical/Categorical Features | Binary Interaction, Peptide Binding Residues | Learn importance of individual residues; Capture long-range dependencies |

| Deep Attention Model (e.g., PepNN) | Attention Module, GNN Layers (Struct) | Sequence (Seq), Structure (Struct) | Peptide Binding Sites, Protein Binding Ability | Simultaneously update peptide/protein encodings; Enforce symmetry |

| CNN + Attention (e.g., DeepAttentionPan) | CNN, Attention Mechanisms | Sequence (Peptide & Protein) | Binding Affinity (MHC-I), Critical Binding Positions | Capture critical binding positions; Improve stability/interpretability |

| Geometric Attention (e.g., GAPS) | Geometric Feature Engineering, Attention Mechanisms | Structural Data | Peptide Binding Sites Identification | Update pertinent biological features based on geometry |

| CNN + Multi-head Attention (e.g., PepPAP) | CNN, Multi-head Attention | Sequence (Physicochemical, Disorder, Encoding, Interface Propensity) | Binding Affinity, Binary Interaction | Weigh importance of different sequence features/positions |

Chemical Synthesis and Engineering of A6 Peptide for Research Applications

Methodologies for A6 Peptide Chemical Synthesis

The synthesis of peptides like A6 is predominantly achieved through solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. tue.nlreading.ac.ukresearchgate.net This method simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. reading.ac.uk

The most common strategy for synthesizing peptides for research applications is the Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). nih.govnih.govresearchgate.net This method is favored for its use of a base-labile Fmoc protecting group for the Nα-amino group of the amino acids, which can be removed under mild conditions, thus preserving acid-labile side-chain protecting groups. chempep.com

The synthesis of the A6 peptide via Fmoc-SPPS follows a cyclical process:

Resin Anchoring : The process begins with a solid support resin, typically a Rink Amide resin, which will yield a C-terminal amide upon final cleavage, as required for the A6 peptide (Ac-KPSSPPEE-NH2). researchgate.net The first amino acid, Fmoc-Glu(OtBu)-OH, is coupled to the resin.

Deprotection : The Fmoc group is removed from the anchored amino acid using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). mit.edu This deprotection step exposes a free amine group, ready for the next coupling reaction.

Coupling : The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Glu(OtBu)-OH) is activated by a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like N-hydroxybenzotriazole (HOBt), or more modern uronium-based reagents like HATU. chempep.com The activated amino acid is then added to the resin to form a new peptide bond with the free amine group.

Washing : After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF to remove excess reagents and by-products. reading.ac.uk

Iteration : This cycle of deprotection, coupling, and washing is repeated for each amino acid in the A6 sequence (Pro, Pro, Ser(tBu), Ser(tBu), Pro, Lys(Boc)).

N-terminal Acetylation : After the final amino acid (Lysine) is coupled and its Fmoc group is removed, the N-terminus is acetylated using a reagent like acetic anhydride (B1165640) to yield the Ac-KPSSPPEE sequence.

Cleavage and Deprotection : Once the full peptide sequence is assembled, the peptide is cleaved from the resin support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which simultaneously removes the side-chain protecting groups (e.g., tBu from Glutamic acid and Serine, and Boc from Lysine). chempep.com

Purification : The crude peptide is precipitated, collected, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final A6 peptide with high purity. pentelutelabmit.com

While traditional SPPS is effective, it can be time-consuming, with each amino acid incorporation cycle taking 60 to 100 minutes. nih.gov Recent advancements have led to the development of rapid flow-based peptide synthesis platforms that significantly accelerate this process. acs.orgpentelutelabmit.com This technology utilizes a continuous flow of reagents through a low-volume, low-backpressure reaction vessel containing the solid-phase resin. researchgate.net

Key features of this advanced technique include:

Efficient Reagent Delivery : Reagents and washing solvents are continuously passed over the resin at a high flow rate, ensuring maximal reagent concentration at the reaction site and rapid removal of by-products. nih.govresearchgate.net

Rapid Heating : The system often incorporates a heat exchanger to quickly heat the reagents just before they enter the reaction vessel. acs.org Operating at elevated temperatures (e.g., 60°C) dramatically increases the reaction rates for both coupling and deprotection, with amide bond formation potentially completing in under 10 seconds. nih.gov

Reduced Cycle Time : By optimizing flow rates and temperature, the time required to incorporate a single amino acid can be reduced to as little as 1.8 to 3 minutes under automated or manual control, respectively. pentelutelabmit.comacs.orgresearchgate.net

This rapid synthesis methodology allows for the production of peptides like A6 in a fraction of the time required by conventional batch methods, facilitating high-throughput synthesis for research applications. nih.gov The quality of the peptides produced is comparable to that from traditional methods, and they are readily purified by standard techniques like RP-HPLC. pentelutelabmit.com

Functionalization of Nanocarrier Systems with A6 Peptide

In targeted delivery research, the A6 peptide is engineered onto the surface of nanocarriers to direct them to cells overexpressing its target receptor, CD44. nih.gov Polymeric nanoparticles, particularly those made from poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG), are frequently used for this purpose due to their biocompatibility and biodegradability. nih.gov

The covalent attachment of the A6 peptide to a polymer like PLGA-PEG is a critical step in creating a targeted nanocarrier. A common and effective method is carbodiimide (B86325) chemistry, which facilitates the formation of a stable amide bond between the polymer and the peptide. nih.govmdpi.com

The typical conjugation process involves the following steps:

Polymer Activation : A diblock copolymer, such as PLGA-PEG-COOH, which has a terminal carboxylic acid group, is used. This carboxyl group is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). nih.govnih.gov EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable amine-reactive NHS ester.

Peptide Coupling : The A6 peptide, which has a free primary amine on its N-terminal lysine (B10760008) residue, is added to the activated polymer solution. The amine group nucleophilically attacks the NHS ester, displacing NHS and forming a stable amide linkage between the PLGA-PEG polymer and the A6 peptide. mdpi.com

Purification : The resulting PLGA-PEG-A6 conjugate is purified to remove unreacted peptide and coupling agents, often through methods like dialysis or precipitation. tue.nl

This strategy ensures a stable, covalent attachment of the A6 peptide to the nanocarrier's surface, orienting the peptide outwards for effective receptor interaction.

After synthesis of the PLGA-PEG-A6 conjugate and its formulation into nanoparticles, a thorough characterization is essential to confirm successful functionalization and to determine the physicochemical properties relevant for targeted delivery.

Confirmation of Conjugation:

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the formation of the amide bond. The spectrum of the PLGA-PEG-A6 conjugate will show characteristic peaks that are absent in the individual polymer and peptide spectra. A prominent peak around 1725 cm⁻¹ can be attributed to the bond between the carboxyl group of the polymer and the amine group of the peptide. nih.gov

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy : ¹H-NMR provides detailed structural information. The spectrum of the purified conjugate will display characteristic proton signals from both the PLGA-PEG polymer backbone and the amino acid residues of the A6 peptide, confirming their covalent linkage. nih.govnih.gov

Physicochemical Properties of Nanocarriers:

Dynamic Light Scattering (DLS) : DLS is used to measure the hydrodynamic size, size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential) of the nanoparticles. A6-functionalized nanoparticles may show a slight increase in size compared to their non-functionalized counterparts. tue.nl The zeta potential provides an indication of the colloidal stability of the nanoparticle suspension.

Electron Microscopy : Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is employed to visualize the morphology of the nanoparticles, confirming their spherical shape and uniform size distribution. nih.gov

The table below summarizes typical characterization data for A6-functionalized nanocarriers based on research findings.

| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| PCL-PEG NPs | ~76.4 | N/A | -13.8 | nih.gov |

| PLGA-PEG-WQP NPs (5% Peptide) | ~90-120 | N/A | -18 to -20 | tue.nl |

| PLGA-PEG-WQP NPs (30% Peptide) | ~90-120 | N/A | -18 to -20 | tue.nl |

The table below details the spectroscopic evidence used to confirm the successful conjugation of the A6 peptide.

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FTIR | Appearance of a prominent peak around 1725 cm⁻¹ in the conjugate spectrum. | Confirmation of the formation of a new amide bond between the polymer's carboxyl group and the peptide's amine group. | nih.gov |

| ¹H-NMR | Presence of characteristic peaks for both the polymer (e.g., PEG methylene (B1212753) protons) and the peptide (e.g., amino acid side-chain protons) in the same spectrum. | Confirms the covalent linkage of the A6 peptide to the polymer backbone. | nih.govnih.gov |

Future Directions and Emerging Research Avenues in A6 Peptide Biology

Comprehensive Elucidation of A6 Peptide-CD44 Binding Interface and Allosteric Modulation

A critical frontier in A6 peptide research is the complete characterization of its binding interface with CD44. Despite functional evidence of their interaction, the exact atomic-level details of how A6 binds to CD44 remain to be definitively mapped. nih.govaacrjournals.orgnih.gov While some studies propose that A6 binding alters CD44 structure and affects antibody recognition, the precise location of A6 engagement on the CD44 molecule is still under investigation. nih.govaacrjournals.orgnih.gov Future efforts will likely employ advanced structural techniques, such as high-resolution X-ray crystallography and sophisticated NMR spectroscopy, to provide a detailed picture of the A6-CD44 complex. escholarship.orgresearchgate.net These studies are essential for understanding the structural basis of the conformational changes induced in CD44 upon A6 binding and how these changes translate into altered signaling. nih.govaacrjournals.orgnih.gov Furthermore, in-depth kinetic and thermodynamic analyses of the A6-CD44 interaction will be crucial to define the binding affinity and stability of the complex. A significant area of exploration is the potential for allosteric modulation, where A6 binding to one site on CD44 influences the receptor's activity at a spatially distinct site. scispace.com Techniques capable of probing protein dynamics, such as hydrogen-deuterium exchange mass spectrometry and single-molecule force spectroscopy, could offer valuable insights into these allosteric effects.

Investigation of A6 Peptide Roles in Diverse Biological Systems Beyond Current Cancer Models

The majority of the research on A6 peptide has historically centered on its inhibitory effects on cancer cell migration, invasion, and metastasis, particularly in cancers characterized by high CD44 expression. nih.govacs.orgaacrjournals.orgresearchgate.netnih.gov However, CD44's widespread expression and multifaceted roles in normal physiological processes, including cell adhesion and migration, suggest that A6's influence may extend beyond the cancer setting. nih.govacs.org Indeed, preclinical studies have indicated potential therapeutic applications for A6 in other conditions, such as diabetic retinopathy and wet age-related macular degeneration, where it has shown promise in reducing retinal vascular permeability and inhibiting choroidal neovascularization. nih.govnih.gov Furthermore, A6 has demonstrated direct cytotoxic effects on B-lymphocytes from patients with chronic lymphocytic leukemia expressing ZAP-70. nih.govnih.gov Future research will be crucial to systematically investigate the roles of A6 in a broader range of biological systems and diseases where CD44 is implicated, such as various inflammatory and autoimmune disorders, as well as in processes like wound healing. nih.gov Exploring the effects of A6 in relevant in vitro and in vivo models for these conditions will be essential to assess its therapeutic potential. Additionally, gaining a better understanding of the physiological functions of any naturally occurring endogenous A6 peptide or the impact of exogenous A6 administration on normal CD44-dependent cellular activities could provide valuable insights into its fundamental biological roles.

Development of Novel In Vitro and In Vivo Methodologies for Real-Time A6 Peptide Activity Monitoring

Current methodologies for evaluating A6 peptide activity often rely on endpoint measurements in experimental models, such as assessing changes in cell motility or tumor size at specific time points. aacrjournals.orgresearchgate.netnih.gov To gain a more dynamic and comprehensive understanding of A6's mechanisms and pharmacodynamics, there is a clear need for the development of novel techniques that enable real-time monitoring of A6 peptide activity and its interactions in living biological systems. mdpi.commdpi.com Future research could focus on creating fluorescently labeled A6 peptides or developing genetically encoded biosensors designed to report on A6 binding to CD44 or the activation of downstream signaling events in living cells in real-time. Techniques like Förster resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) could be adapted to monitor protein-peptide interactions or conformational changes upon A6 binding. mdpi.com For in vivo studies, the development of imaging probes based on the A6 peptide that can be tracked using modalities such as fluorescence imaging, PET, or SPECT would be invaluable. mdpi.commdpi.com These tools would allow for the real-time study of A6 distribution, target engagement, and therapeutic efficacy in living animals, providing unprecedented insights into its behavior in complex physiological environments.

Computational Design and Experimental Validation of A6 Peptide Analogues with Enhanced Specificity or Modified Biological Profiles

The A6 peptide serves as a promising foundation for the rational design and development of novel therapeutic agents targeting CD44. acs.org Future research will increasingly leverage computational design approaches to create A6 peptide analogues with improved properties, such as enhanced binding affinity or specificity for CD44, or with modified biological profiles tailored for specific therapeutic applications. researchgate.netbiorxiv.orgbiorxiv.orgarxiv.orgbiorxiv.org Techniques including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling will be employed to predict the impact of specific amino acid substitutions or chemical modifications on A6 peptide's interaction with CD44 and its resulting biological activity. mdpi.com Based on these computational predictions, libraries of A6 analogues will be synthesized and rigorously evaluated experimentally for their binding characteristics, specificity, and functional effects in relevant in vitro and in vivo models. arxiv.orgbiorxiv.orgnih.gov This may involve strategies like alanine (B10760859) scanning mutagenesis to pinpoint residues critical for binding or activity, or the incorporation of non-canonical amino acids or chemical modifications to enhance properties such as stability, bioavailability, or targeted delivery. researchgate.netresearchgate.netmdpi.comnih.gov The ultimate goal of this research avenue is the development of optimized A6 analogues with superior therapeutic potential, characterized by increased potency, reduced off-target effects, and improved pharmacokinetic profiles. researchgate.netresearchgate.net

Q & A

Q. Methodological recommendations :

- Stratify patients by CD44 expression (IHC or flow cytometry) in future trials.

- Optimize dosing regimens (e.g., higher doses in drug-resistant cohorts).

- Use combination therapies (e.g., A6 + chemotherapy) to target both proliferation and metastasis .

Advanced Research: How can A6 peptide density be optimized in drug delivery systems for enhanced targeting?

Answer:

In CD44-targeted polymersomes (e.g., A6-PS-EPI), peptide density critically affects efficacy. A study showed:

- 30 mol% A6 maximized LP-1 myeloma cell uptake (2.4-fold vs. lower densities) and in vivo survival (median 240 days vs. 72 days for controls) .

Optimization steps : - Synthesis : Co-assemble A6-PEG-P(TMC-DTC) with mPEG-P(TMC-DTC) at varying ratios.

- In vitro screening : Use flow cytometry to quantify cellular internalization.

- In vivo validation : Compare tumor accumulation (e.g., fluorescence imaging) and toxicity profiles across formulations.

Advanced Research: What computational tools aid in analyzing A6’s structural and functional interactions?

Answer:

- NNAlign : Predicts peptide binding motifs in large datasets (e.g., A6-CD44 interaction hotspots) .

- Molecular dynamics (MD) simulations : Model A6’s conformational stability and binding kinetics with CD44.

- RosettaDesign : Engineers hyperstable A6 variants resistant to degradation (e.g., introducing disulfide bonds) .

Advanced Research: How can researchers validate A6’s anti-metastatic efficacy in preclinical models?

Answer:

- Orthotopic xenografts : Inject CD44+ tumor cells into organ-specific sites (e.g., mammary fat pad for breast cancer).

- Intravital imaging : Track metastatic spread in real-time using luciferase-labeled cells.

- Histopathological analysis : Quantify metastatic nodules in lungs/livers post-A6 treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.